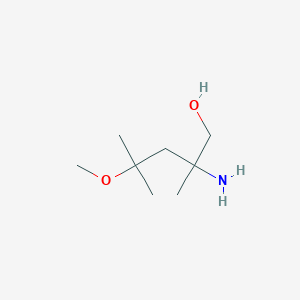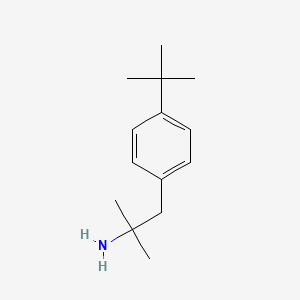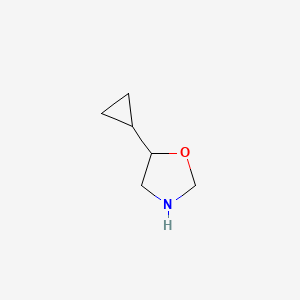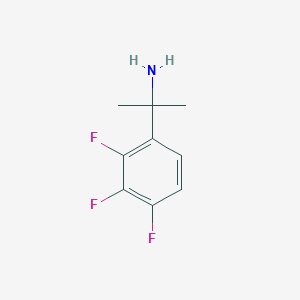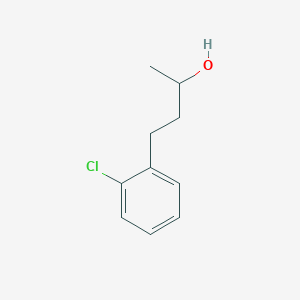
4-(2-Chlorophenyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is also substituted with a 2-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 4-(2-Chlorophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers high yield and selectivity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chlorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(2-Chlorophenyl)butan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 4-(2-Chlorophenyl)butane using strong reducing agents.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-(2-Chlorophenyl)butan-2-one.
Reduction: 4-(2-Chlorophenyl)butane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Chlorophenyl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(2-Chlorophenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl group and the 2-chlorophenyl moiety can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)butan-2-ol: Similar structure but with the chlorine atom on the para position of the phenyl ring.
2-(4-Chlorophenyl)butan-2-ol: Similar structure but with the chlorine atom on the para position and the hydroxyl group on the second carbon.
2-(2-Chlorophenyl)butan-2-ol: Similar structure but with the chlorine atom on the ortho position and the hydroxyl group on the second carbon.
Uniqueness
4-(2-Chlorophenyl)butan-2-ol is unique due to the specific positioning of the chlorine atom on the ortho position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different steric and electronic effects compared to its isomers, leading to distinct properties and applications.
Propriétés
Formule moléculaire |
C10H13ClO |
|---|---|
Poids moléculaire |
184.66 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13ClO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3 |
Clé InChI |
CVNNRMVQMCSSII-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=CC=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


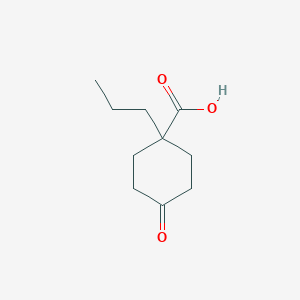
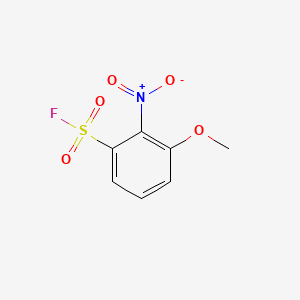

![2'-[(tert-butoxy)carbonyl]-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylicacid](/img/structure/B13606335.png)


